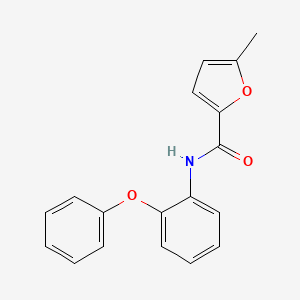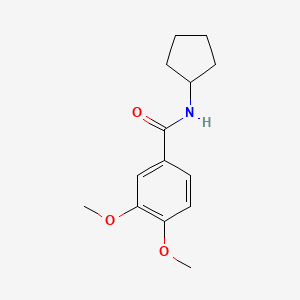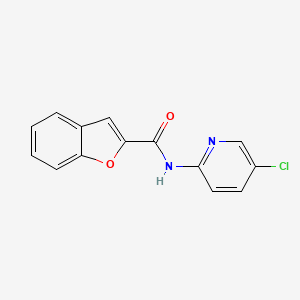![molecular formula C11H10F3N3O2 B5603455 N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a useful research compound. Its molecular formula is C11H10F3N3O2 and its molecular weight is 273.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.07251106 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Enzymatic Activity
One notable application involves the inhibition of specific enzymes, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine de novo synthesis. Compounds structurally related to N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide have been shown to have a significant inhibitory effect on this enzyme, impacting the pyrimidine nucleotide pools essential for normal immune cell functions. This property makes them potential candidates for immunosuppressive and antirheumatic drugs (Knecht & Löffler, 1998).
Antitumor Activity
Compounds with a similar structure have been investigated for their antitumor properties, particularly against leukemias and solid tumors. Their mechanism involves the alkylation of DNA, leading to the disruption of DNA replication and transcription in cancer cells. This activity is attributed to their ability to decompose into active metabolites in vivo, acting as prodrug modifications (Stevens et al., 1984).
Metal-Organic Frameworks (MOFs)
Research has also extended into the field of material science, where derivatives of this compound have been used in the synthesis of metal–organic complexes. These complexes are of interest due to their potential applications in electrochemical sensing and photocatalysis. The introduction of amide-derived ligands based on the imidazole structure has led to the development of complexes with unique electrocatalytic properties and photocatalytic activities for organic dye degradation (Wang et al., 2021).
Photocatalytic Properties
Further extending into the realm of photocatalysis, derivatives of this compound have been incorporated into frameworks that exhibit remarkable photocatalytic properties. These properties make them suitable for environmental remediation applications, such as the degradation of pollutants in water (Fu, Kang, & Zhang, 2014).
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)19-8-3-1-7(2-4-8)17-10(18)9-15-5-6-16-9/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXXFCOEZYAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)

![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)

![2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B5603395.png)
![1-Hydroxy-N'-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide](/img/structure/B5603398.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)

![1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)
![N'-[(E)-1-(3-PYRIDYL)METHYLIDENE]METHANESULFONOHYDRAZIDE](/img/structure/B5603454.png)
![N-(2,6-dimethylphenyl)-2-[2-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B5603467.png)
